

DDP-38003 Dihydrochloride: A Technical Guide on Target Specificity and Selectivity

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Compound of Interest

Compound Name: *DDP-38003 dihydrochloride*

Cat. No.: *B560190*

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Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1A (KDM1A/LSD1). KDM1A is a critical epigenetic regulator involved in transcriptional repression through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target. This technical guide provides an in-depth overview of the target specificity and selectivity of DDP-38003, along with detailed experimental protocols for its characterization.

Target Profile

DDP-38003 is a highly potent inhibitor of KDM1A/LSD1. The primary mechanism of action is the inhibition of the demethylase activity of KDM1A, leading to the accumulation of H3K4me1/2 at target gene promoters and subsequent modulation of gene expression.

Quantitative Data on Target Inhibition and Selectivity

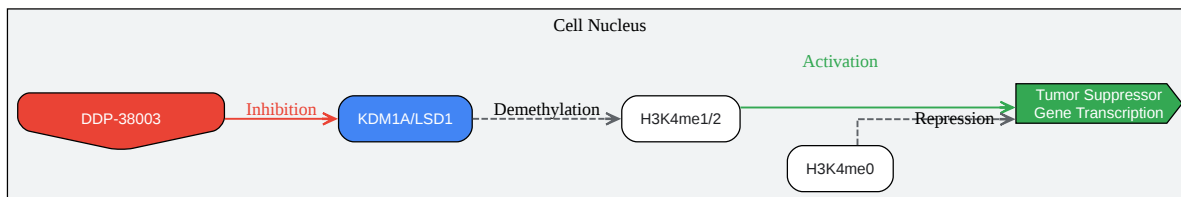
The inhibitory activity and selectivity of DDP-38003 against its primary target, KDM1A, and related off-targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are summarized below.

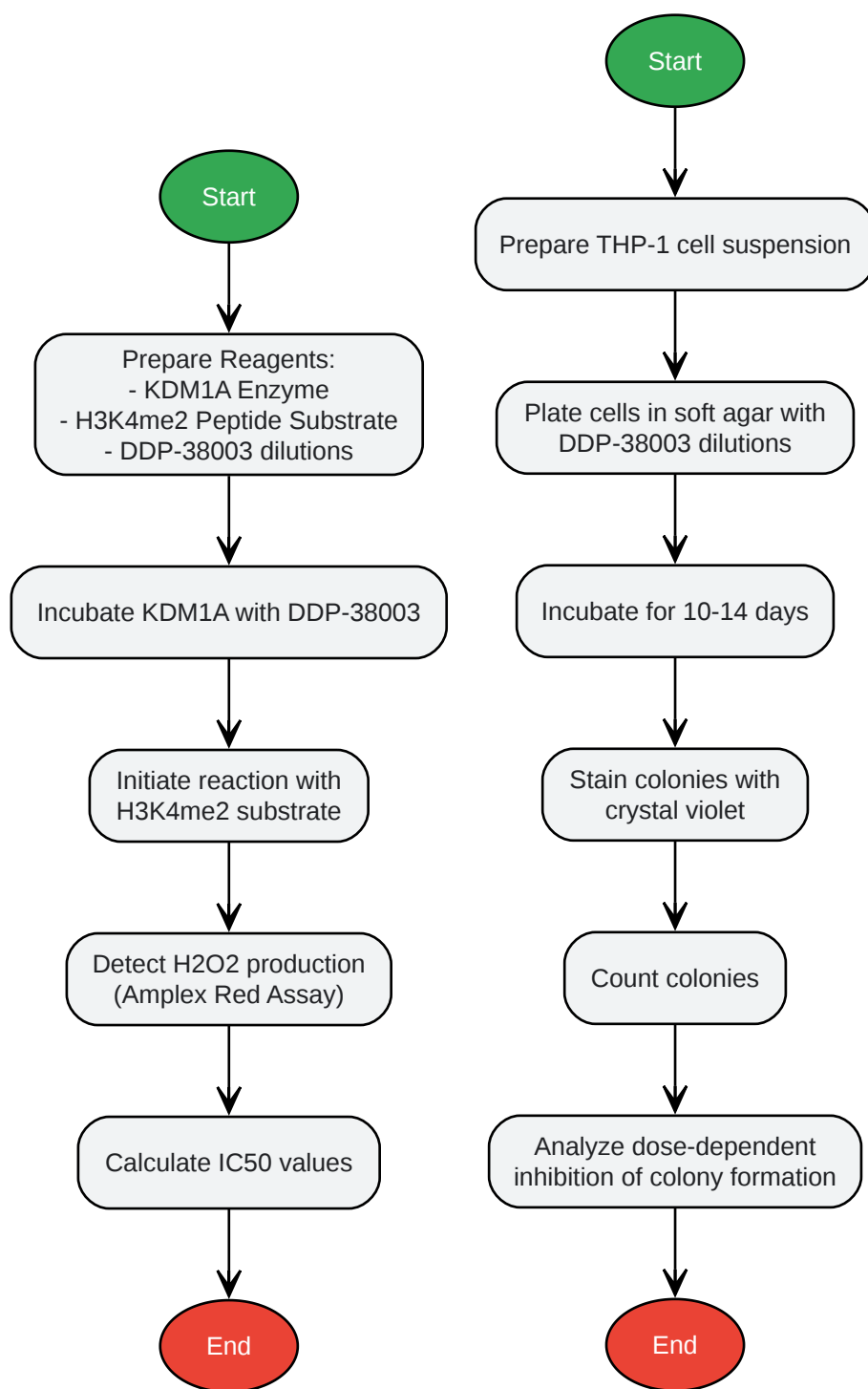
Target	IC50 (nM)	Selectivity vs. KDM1A
KDM1A/LSD1	84	-
MAO-A	>100,000	>1190-fold
MAO-B	15,000	178-fold

Data sourced from Vianello P, et al. J Med Chem. 2016.

Signaling Pathway

The primary signaling pathway affected by DDP-38003 is the KDM1A/LSD1-mediated transcriptional regulation pathway. By inhibiting KDM1A, DDP-38003 prevents the removal of methyl groups from H3K4, leading to an open chromatin state and the activation of tumor suppressor genes that are silenced in cancer cells.





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- To cite this document: BenchChem. [DDP-38003 Dihydrochloride: A Technical Guide on Target Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560190#ddp-38003-dihydrochloride-target-specificity-and-selectivity\]](https://www.benchchem.com/product/b560190#ddp-38003-dihydrochloride-target-specificity-and-selectivity)

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